1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one

Description

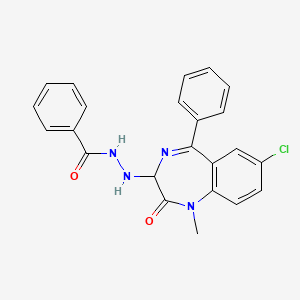

1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a synthetic benzodiazepine derivative characterized by a 1,4-benzodiazepine core with specific substituents: a methyl group at position 1, a chlorine atom at position 7, and a benzoylhydrazino moiety at position 5. This compound belongs to a class of molecules known for their central nervous system (CNS) activity, though its specific pharmacological profile remains less characterized compared to well-studied benzodiazepines like diazepam or clonazepam .

Properties

CAS No. |

84044-26-8 |

|---|---|

Molecular Formula |

C23H19ClN4O2 |

Molecular Weight |

418.9 g/mol |

IUPAC Name |

N'-(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)benzohydrazide |

InChI |

InChI=1S/C23H19ClN4O2/c1-28-19-13-12-17(24)14-18(19)20(15-8-4-2-5-9-15)25-21(23(28)30)26-27-22(29)16-10-6-3-7-11-16/h2-14,21,26H,1H3,(H,27,29) |

InChI Key |

MGNOPZGVXXZNOI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione.

Hydrazination: The thione is then reacted with benzoylhydrazine under controlled conditions to form the desired benzoylhydrazino derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. Continuous flow synthesis of benzodiazepines has been reported to be efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

- The benzoylhydrazino group in the target compound is unique among the listed derivatives, replacing traditional aryl (e.g., phenyl) or nitro substituents. This group may enhance interactions with glutamate or GABA receptors due to its hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

Receptor Affinity and Activity

- The target compound’s benzoylhydrazino group may act as a non-competitive antagonist at metabotropic glutamate receptors (mGluR2), similar to derivatives reported in , which showed nanomolar affinity .

- Diazepam and clonazepam primarily target GABAₐ receptors, enhancing inhibitory neurotransmission. The bulky benzoylhydrazino group in the target compound might reduce GABAₐ affinity but improve selectivity for other CNS targets .

Physicochemical Properties

- Lipophilicity: The benzoylhydrazino group increases molecular weight and polar surface area compared to diazepam, likely reducing blood-brain barrier penetration.

- Stability : Hydrazine derivatives are prone to oxidation; the target compound may require stabilization via formulation additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.